molecular formula C16H18N2O2S B2905950 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide CAS No. 2034246-67-6

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide

Cat. No.: B2905950
CAS No.: 2034246-67-6
M. Wt: 302.39
InChI Key: FMIKDMNRBGFDNB-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide is a complex organic compound with various applications in scientific research. This compound features a thiophene ring, a cyclohexyl group attached to a pyridin-2-yloxy moiety, and a carboxamide functional group. Its unique structure offers diverse chemical reactivity and potential for use in multiple scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Common starting materials include pyridine derivatives, cyclohexanol, and thiophene-3-carboxylic acid.

  • Reaction Steps

    • Formation of pyridin-2-yloxy group: : Reacting pyridin-2-ol with suitable activating agents to produce pyridin-2-yloxy.

    • Cyclohexyl functionalization: : Cyclohexanol is subjected to a catalytic reaction, typically involving palladium catalysts, to attach the pyridin-2-yloxy group.

    • Thiophene carboxamide formation: : The final product is obtained through a coupling reaction between the functionalized cyclohexyl compound and thiophene-3-carboxylic acid.

Industrial Production Methods

Industrial production typically involves similar reaction pathways but on a larger scale with optimized conditions for yield and purity. Key components include automated reaction systems, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

  • Reduction: : The carboxamide group can be reduced to amines or alcohols under suitable conditions.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible on the pyridin-2-yloxy and thiophene rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid for thiophene oxidation.

  • Reduction: : Lithium aluminum hydride or borane reagents for carboxamide reduction.

  • Substitution: : Halogenating agents for electrophilic substitutions and nucleophiles like amines or alcohols for nucleophilic substitutions.

Major Products

  • Oxidation of thiophene yields sulfoxides or sulfones.

  • Reduction of carboxamide forms primary amines.

  • Substitution reactions produce various functionalized derivatives.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Its unique structure allows for the design of new catalytic systems.

Biology

  • Drug Development: : Potential use in designing novel pharmaceuticals, particularly in targeting specific biological pathways.

  • Biochemical Studies: : Acts as a probe in studying enzyme reactions and biochemical pathways.

Medicine

  • Therapeutic Agents:

  • Diagnostic Tools: : Used in the development of diagnostic agents for detecting various biomarkers.

Industry

  • Material Science: : Contributes to the synthesis of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. Its mode of action involves binding to active sites, altering enzyme activity, or modulating receptor function. These interactions lead to changes in biochemical pathways and cellular responses, ultimately influencing biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzoamide: : Similar structure with a benzoamide group instead of thiophene.

  • N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide: : Contains a furan ring instead of thiophene.

Uniqueness

  • Thiophene Ring: : The presence of the thiophene ring provides unique electronic properties and reactivity.

  • Chemical Stability: : Enhanced stability under various conditions compared to similar compounds.

  • Biological Activity: : Distinct interactions with biological targets due to its unique structure.

N-((1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide stands out due to its diverse applications and unique chemical properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(4-pyridin-2-yloxycyclohexyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-16(12-8-10-21-11-12)18-13-4-6-14(7-5-13)20-15-3-1-2-9-17-15/h1-3,8-11,13-14H,4-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIKDMNRBGFDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CSC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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